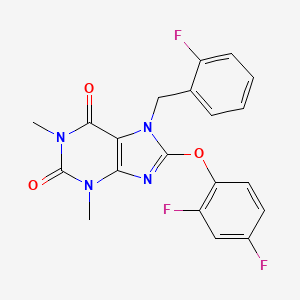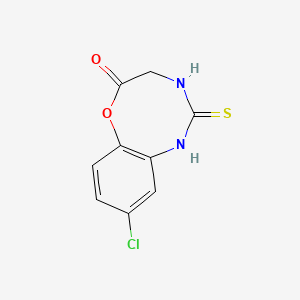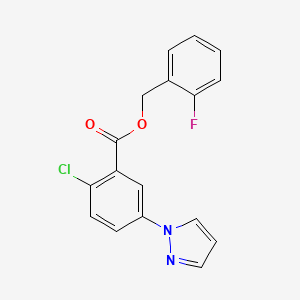![molecular formula C16H21ClN6O2 B4323938 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B4323938.png)
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide
Übersicht
Beschreibung
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1997 by researchers at the University of Florence, Italy, and has since been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Wirkmechanismus
MGluR1 is a G protein-coupled receptor that is activated by glutamate, a major excitatory neurotransmitter in the brain. Activation of mGluR1 leads to the activation of various intracellular signaling pathways, which can have both excitatory and inhibitory effects on neuronal activity. 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide acts as a selective antagonist of mGluR1, blocking its activation by glutamate and thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of glutamate-induced Ca2+ mobilization, inhibition of glutamate-induced cAMP accumulation, and inhibition of glutamate-induced neuronal excitation. These effects suggest that mGluR1 plays a key role in regulating neuronal activity and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide is its selectivity for mGluR1, which allows researchers to specifically target this receptor without affecting other glutamate receptors. This is important because different glutamate receptors can have different effects on neuronal activity and synaptic plasticity. However, one of the limitations of this compound is its relatively low potency, which means that high concentrations are often required to achieve significant effects.
Zukünftige Richtungen
There are several future directions for research involving 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide. One area of interest is the role of mGluR1 in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of more potent and selective mGluR1 antagonists, which could have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Finally, there is also interest in investigating the role of mGluR1 in non-neuronal tissues and systems, such as the immune system and the cardiovascular system.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, it has been used to study the involvement of mGluR1 in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O2/c17-14-4-2-13(3-5-14)16-19-21-23(20-16)12-15(24)18-6-1-7-22-8-10-25-11-9-22/h2-5H,1,6-12H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMZYXSQRGBENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenol](/img/structure/B4323869.png)
![ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]piperidine-1-carboxylate](/img/structure/B4323870.png)
![3-methyl-1-{[2-(4-methylphenyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4323878.png)
![1-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4323883.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4323884.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323890.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323897.png)
![3-(5-bromo-2-furyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323900.png)
![3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene](/img/structure/B4323907.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4323918.png)


![2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazol-1-yl)-N-cyclopentylacetamide](/img/structure/B4323954.png)
